molecular formula C8H7N3O2S2 B2466310 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 660417-26-5

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid

Cat. No.: B2466310
CAS No.: 660417-26-5
M. Wt: 241.28
InChI Key: KWDQNZLKKJZMEF-UHFFFAOYSA-N
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Description

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid (CAS 660417-26-5) is a high-purity small molecule with a molecular formula of C8H7N3O2S2 and a molecular weight of 241.3 g/mol. It is supplied at a minimum purity of 95% and is intended for research and development use by qualified personnel. This compound belongs to the 1,2,4-triazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and pharmaceutical development. The structure incorporates a mercapto (sulfanyl) group, which is known to be a key pharmacophore responsible for enhancing the biological activity of the triazole core . Specifically, mercapto-substituted 1,2,4-triazoles have been identified as playing "an important role in chemopreventive and chemotherapeutic effects on cancer" and are also investigated as potential antiviral and anti-infective drugs . The presence of the thiophene moiety further adds to the diversity of its potential applications in drug discovery. The primary research value of this compound lies in its use as a key synthetic intermediate or a precursor for further chemical modification. The molecule possesses multiple reactive sites, most notably the mercapto group, which can undergo S-alkylation reactions to create thioether derivatives with potential biological activity . Furthermore, the acetic acid side chain allows for additional functionalization, such as the formation of amides, esters, or salts, which can be utilized to optimize physicochemical properties for specific research applications. Related sodium salts of analogous triazole-thioacetate compounds have been the subject of pharmacokinetic and metabolism studies, indicating their potential as active pharmaceutical ingredients with acto- and stress-protective effects . WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals. All information provided is for informational purposes only.

Properties

IUPAC Name

2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S2/c12-6(13)4-11-7(9-10-8(11)14)5-2-1-3-15-5/h1-3H,4H2,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDQNZLKKJZMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=S)N2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid typically involves the formation of the triazole ring followed by the introduction of the thiophene and sulfanyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the desired triazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the triazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or triazole rings .

Scientific Research Applications

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The thiophene moiety can interact with cellular membranes, affecting their permeability and function. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties of analogous compounds:

Compound Name (Example) Substituents (R Groups) Molecular Weight Key Features Biological Activity References
Target Compound Thiophen-2-yl, -SH, acetic acid 281.36 (est.) Polar, hydrogen-bonding capacity Not explicitly reported -
2-{[4-cyclopropyl-5-(thiophen-2-yl)-...} Cyclopropyl at N4 281.36 Increased lipophilicity Fungicidal, growth stimulation
2-((4-Allyl-5-(thiophen-2-yl)-...) (13) Allyl at N4, acetamide tail ~349.87 (est.) Enhanced bioavailability via amide formation Antifungal (hypothesized)
6g (Benzo[d]thiazole derivative) Benzo[d]thiazole at N3 ~435.48 (est.) Bulky aromatic substituent Leukotriene biosynthesis inhibition
[3-Mercapto-5-(4-methylphenyl)-...] (18) 4-Methylphenyl at C5 ~263.30 (est.) Hydrophobic phenyl group Not reported
2-{[4-Ethyl-5-(thiophen-2-yl)-...} (20) Ethyl at N4, 4-fluorophenylacetamide ~363.44 (est.) Fluorine-enhanced metabolic stability Kinase inhibition (hypothesized)

Key Observations:

  • Ethyl groups () balance hydrophobicity and steric effects. C5 Aromatic Rings: Thiophene (target compound) vs. phenyl () alters electronic properties. Thiophene’s electron-rich structure may enhance π-π interactions in biological targets. C3 Substituents: Sulfanyl (-SH) groups (target) vs.
  • Acetic Acid vs. Amide Derivatives:
    • The free carboxylic acid in the target compound may improve solubility in aqueous environments compared to amide derivatives (e.g., ), which are more lipophilic and stable against hydrolysis.

Biological Activity

2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H8N4OS2
  • Molecular Weight : 240.30532 g/mol
  • CAS Number : [insert CAS number if available]

The biological activity of 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Triazole derivatives have shown significant antibacterial and antifungal properties. The presence of the thiophene and sulfur moieties enhances the compound's interaction with microbial enzymes and membranes, leading to increased efficacy against pathogens.
  • Anticancer Activity : Research indicates that compounds containing the triazole ring exhibit chemopreventive and chemotherapeutic effects. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell signaling and gene expression.
  • Anti-inflammatory Effects : Some studies have demonstrated that triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can reduce inflammation and associated pain.

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialExhibited significant antibacterial activity against Mycobacterium tuberculosis H37Rv.
AnticancerInduced apoptosis in colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM.
Anti-inflammatoryDemonstrated COX inhibition, suggesting potential as an anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various triazole derivatives, including 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid. The compound was tested against several bacterial strains and showed promising results compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays conducted on human cancer cell lines revealed that the compound effectively inhibited cell proliferation in breast cancer (T47D) and colon cancer (HCT-116) models. The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Q & A

Basic: What synthetic routes are optimized for preparing 2-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]acetic acid?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves refluxing 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-thiol derivatives with chloroacetic acid in ethanol or xylene under basic conditions (e.g., sodium hydroxide). Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields . Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or methanol, followed by thin-layer chromatography (TLC) to confirm purity .

Basic: How is structural confirmation of this triazole derivative validated?

Methodological Answer:
Structural elucidation relies on integrated analytical techniques:

  • Elemental analysis ensures stoichiometric consistency.
  • IR spectroscopy identifies functional groups (e.g., S-H stretching at ~2550 cm⁻¹, C=O at ~1700 cm⁻¹).
  • ¹H NMR confirms substituent integration (e.g., thiophene protons at δ 6.8–7.5 ppm, acetic acid protons at δ 3.7–4.2 ppm).
  • Chromatography (TLC/HPLC) verifies homogeneity . Advanced studies may employ mass spectrometry (MS) for molecular ion validation .

Advanced: What strategies enhance aqueous solubility for pharmacological testing?

Methodological Answer:
Salts are prepared by reacting the carboxylic acid group with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine, piperidine). Metal complexes (e.g., Zn²⁺, Cu²⁺) can also improve solubility and stability. For example, sodium salts of analogous triazole derivatives show enhanced bioavailability in preclinical models . Solubility is quantified via shake-flask methods followed by UV-Vis or HPLC analysis .

Advanced: How is antimicrobial activity evaluated, and what are key findings?

Methodological Answer:
Antimicrobial efficacy is assessed using MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Related triazole derivatives with thiophene substituents exhibit MIC values of 4–32 µg/mL, attributed to membrane disruption and enzyme inhibition (e.g., lanosterol demethylase in fungi) . However, structure-activity relationships (SAR) for the sulfanyl-acetic acid moiety remain under investigation .

Advanced: How are stability and degradation profiles analyzed under varying conditions?

Methodological Answer:
Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) are conducted per ICH guidelines. For example:

  • Acidic conditions (0.1 M HCl) : Degradation products include thiophene cleavage byproducts.
  • Oxidative stress (H₂O₂) : Sulfhydryl oxidation generates disulfide derivatives.
    Analytical techniques like HPLC-DAD or LC-MS quantify degradation products, ensuring mass balance ≥95% .

Advanced: What computational tools predict toxicity and pharmacokinetics?

Methodological Answer:

  • ADMET Predictors : Estimate oral bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • Molecular docking : Screens against targets like dihydrofolate reductase (DHFR) for antimicrobial potential.
  • Acute toxicity models (e.g., ProTox-II) : Predict LD₅₀ values and organ-specific toxicity. For example, dimethoxyphenyl-triazole analogs show low hepatotoxicity risk .

Advanced: How are analytical challenges resolved for impurities in API synthesis?

Methodological Answer:
Impurity profiling uses HPLC-DAD-MS to detect and quantify byproducts (e.g., unreacted intermediates, dimerization products). Column optimization (C18 stationary phase, acetonitrile/water gradients) improves resolution. For example, potassium salts of triazole derivatives require ion-pairing agents (e.g., tetrabutylammonium phosphate) for accurate retention time determination .

Advanced: What modifications optimize selectivity in biological targets?

Methodological Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets.
  • Heterocycle replacement : Thiophene-to-furan substitution alters steric interactions with target sites.
  • Prodrug design : Esterification (e.g., ethyl esters) improves membrane permeability, with hydrolysis in vivo releasing the active acid .

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